

Eboracin: A Technical Overview of an Indenopyrrole-class Anticonvulsant

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Compound of Interest

Compound Name: *Eboracin*

Cat. No.: *B1206917*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, known biological activity, and hypothesized mechanism of action of **Eboracin**. Due to the limited availability of public domain information, this document consolidates the data from existing abstracts and related pharmacological knowledge.

Chemical Structure and Properties

Eboracin is a substituted indenopyrrole, a class of heterocyclic organic compounds. Its formal chemical name is methyl 3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carboxylate. The chemical structure and key identifiers are presented below.

Identifier	Value
Molecular Formula	C ₁₄ H ₁₃ NO ₅ [1]
IUPAC Name	methyl 3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carboxylate [1]
CAS Number	57310-23-3 [2]
SMILES	<chem>CC1=C(C2(C(=O)C3=CC=CC=C3C2(N1)O)O)C(=O)OC</chem> [1]
InChI	InChI=1S/C14H13NO5/c1-7-10(12(17)20-2)13(18)11(16)8-5-3-4-6-9(8)14(13,19)15-7/h3-6,15,18-19H,1-2H3 [1]

Biological Activity: Anticonvulsant Properties

Eboracin has demonstrated anticonvulsant activity in murine models. A key study from 1982 established its efficacy against seizures induced by various means, including pentylenetetrazol (Metrazol), audiogenic stimuli, and electroshock.

Quantitative Efficacy and Toxicity Data

The following table summarizes the key quantitative data from preclinical studies. The therapeutic index, calculated from the LD₅₀ and ED₅₀ values, suggests a relatively low toxicity profile.

Parameter	Seizure Model	Value
ED ₅₀ (50% Effective Dose)	Metrazol-induced tonic-clonic seizures	28 mg/kg [1]
Electroshock-induced tonic-clonic seizures	30 mg/kg [1]	
Audiogenic tonic-clonic seizures	35 mg/kg [1]	
LD ₅₀ (50% Lethal Dose)	Not specified	832 mg/kg [1]

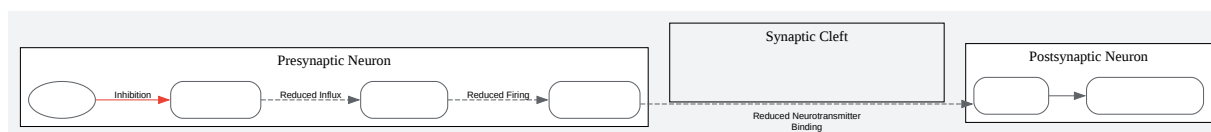
Hypothesized Mechanism of Action

The primary research on **Eboracin** suggests a mechanism of action similar to that of phenytoin, a well-established anticonvulsant drug. Phenytoin primarily acts by blocking voltage-gated sodium channels in neurons. This action stabilizes the neuronal membrane and prevents the high-frequency firing that underlies seizure activity.

Based on this comparison, it is hypothesized that **Eboracin** may also modulate neuronal excitability by interacting with voltage-gated sodium channels.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for **Eboracin**, based on the known pathway of phenytoin.



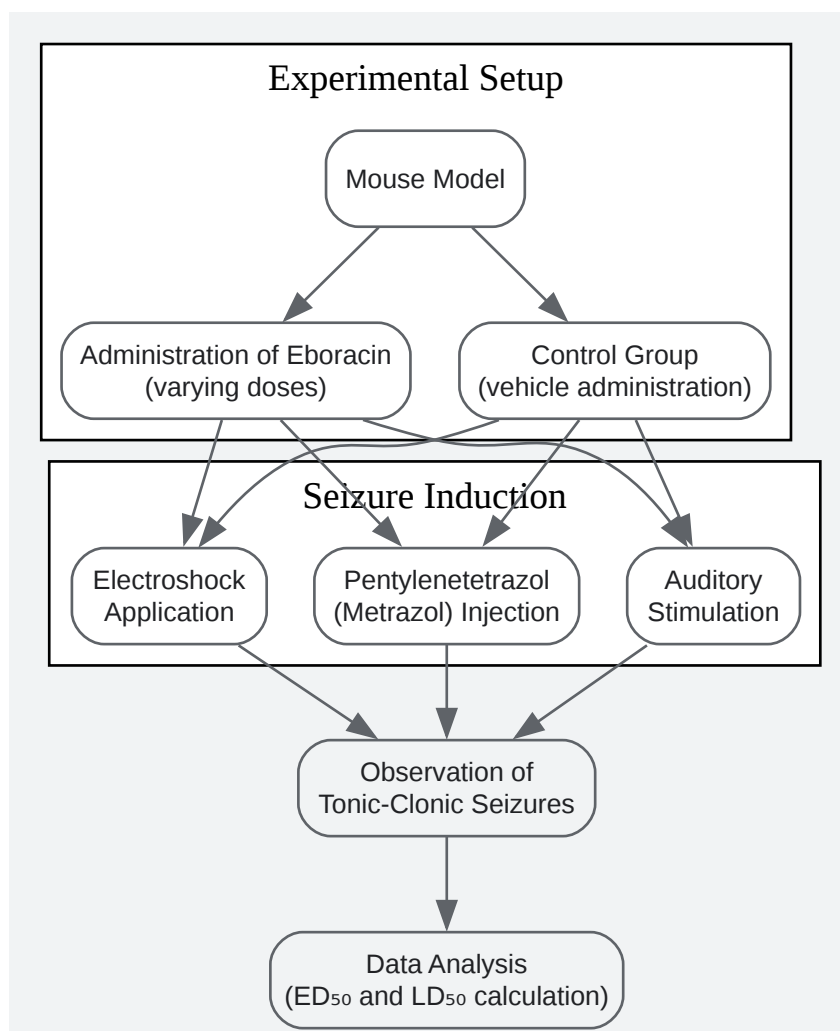
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Caption: Hypothesized mechanism of action of **Eboracin**, inhibiting neuronal hyperexcitability.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of **Eboracin** are not readily available in the public domain. The primary study from 1982, which is the main source of information on this compound, is not available in its full text. The following is a generalized workflow based on the abstract of the aforementioned study.

Generalized In Vivo Anticonvulsant Assay Workflow



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Caption: Generalized workflow for in vivo anticonvulsant activity screening of **Eboracin**.

Conclusion

Eboracin is an indenopyrrole derivative with demonstrated anticonvulsant properties in preclinical models. Its efficacy against various types of induced seizures, coupled with a seemingly favorable therapeutic index, marks it as a compound of interest in the field of epilepsy research. The hypothesized mechanism of action, analogous to phenytoin, suggests that it may act as a voltage-gated sodium channel blocker.

Further research would be required to fully elucidate its mechanism of action, establish detailed pharmacokinetic and pharmacodynamic profiles, and explore its therapeutic potential. The lack

of detailed, publicly available experimental protocols underscores the need for renewed investigation into this potentially valuable compound.

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References

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